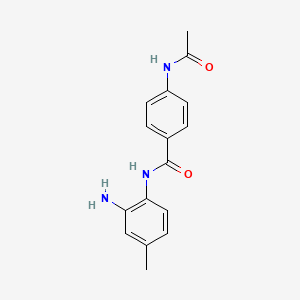
4-acetamido-N-(2-amino-4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-(2-amino-4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective acylation . The process can be optimized using a continuous flow microreactor system, which allows for precise control over reaction kinetics and conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using similar reagents and conditions. The use of continuous flow systems can enhance efficiency and yield, making the process more viable for large-scale production .
化学反応の分析
Types of Reactions: 4-Acetamido-N-(2-amino-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and acetamido groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amine compounds .
科学的研究の応用
4-Acetamido-N-(2-amino-4-methylphenyl)benzamide has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of 4-acetamido-N-(2-amino-4-methylphenyl)benzamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly effective in inducing cell cycle arrest and apoptosis in cancer cells .
Molecular Targets and Pathways:
類似化合物との比較
Acetyldinaline: Another HDAC inhibitor with similar biological activity.
CI-994: A closely related compound with comparable HDAC inhibitory effects.
N-Acetyldinaline: Shares structural similarities and biological functions with 4-acetamido-N-(2-amino-4-methylphenyl)benzamide.
Uniqueness: this compound stands out due to its specific inhibition profile and its effectiveness in inducing cell cycle arrest and apoptosis in cancer cells. Its unique structure allows for selective targeting of HDACs, making it a valuable compound in cancer research and therapy .
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
4-acetamido-N-(2-amino-4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-10-3-8-15(14(17)9-10)19-16(21)12-4-6-13(7-5-12)18-11(2)20/h3-9H,17H2,1-2H3,(H,18,20)(H,19,21) |
InChIキー |
HRMBUIZWNJTBSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
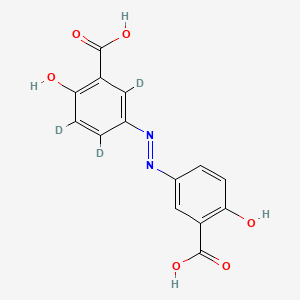

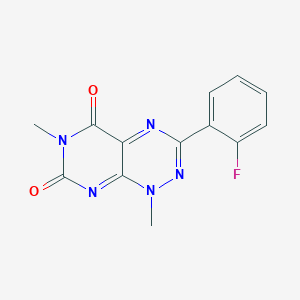
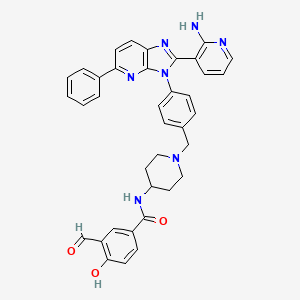
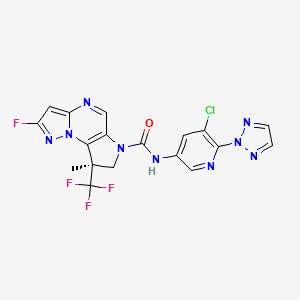

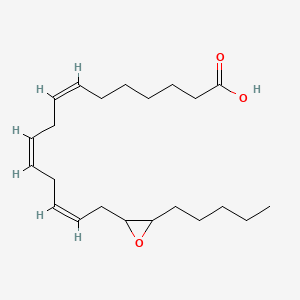
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
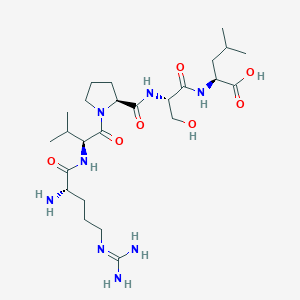
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

